2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid
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Overview
Description
2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized using acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Coupling with Benzoic Acid: The synthesized pyrimidine derivative is then coupled with benzoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS), which plays a role in inflammatory processes . Additionally, it may interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: This compound is a potent inhibitor of iNOS and is used as a pharmaceutical intermediate.
2-Amino-6-methyl-4-pyrimidinol: A pyrimidine derivative used as a pharmaceutical intermediate.
2-Amino-4,6-dimethylpyridine: Known for its biological activity and used in various chemical syntheses.
Uniqueness
2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is unique due to its specific combination of a pyrimidine ring with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-5-3-2-4-8(9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBARVBWDZDOPTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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